



Application Notes and Protocols: Studying Photosystem II Charge Separation with Thermoluminescence

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Introduction

Thermoluminescence (TL) is a powerful and non-invasive technique used to investigate the light-induced charge separation and subsequent charge recombination events within Photosystem II (PSII). By gently heating a pre-illuminated photosynthetic sample, trapped charge pairs are induced to recombine, releasing a faint light emission known as a "glow curve." The characteristics of this glow curve, including the peak temperatures and intensities of different bands, provide valuable insights into the stability and redox properties of the charge-separated states in PSII.[1][2] This makes TL an invaluable tool for studying the mechanism of photosynthetic electron transport, assessing the impact of environmental stress, and characterizing the mode of action of herbicides that target PSII.[3][4]

The primary charge separation in PSII involves the transfer of an electron from the primary electron donor, P680, to a series of acceptors, ultimately leading to the reduction of the primary quinone acceptor, QA, and the secondary quinone acceptor, QB. The oxidized P680 is subsequently re-reduced by electrons derived from water oxidation by the oxygen-evolving complex (OEC). The various redox states of the OEC are known as S-states (S0 to S4). Thermoluminescence arises from the reversal of these electron transfer steps, with different glow curve bands corresponding to the recombination of specific charge pairs, such as S2QA-and S2/3QB-.



These application notes provide detailed protocols for the isolation of thylakoid membranes, the measurement of thermoluminescence, and the analysis of the resulting data.

Key Applications

- Characterization of PSII electron transport: Elucidating the energetics and kinetics of charge recombination pathways.
- Herbicide mode of action studies: Determining how different chemical compounds inhibit PSII electron flow.[3][4][5][6][7]
- Stress physiology: Assessing the impact of environmental stressors such as high light, temperature, and drought on PSII function.
- Analysis of PSII mutants: Investigating the effects of specific amino acid changes on the structure and function of the PSII complex.

Experimental Protocols Protocol 1: Isolation of Thylakoid Membranes from Plant Leaves

This protocol describes a general method for isolating physiologically active thylakoid membranes from plant leaves, such as spinach or peas.[2][8][9][10] Modifications may be necessary for plants rich in polyphenols or other interfering compounds.[10]

Materials:

- Fresh plant leaves (e.g., spinach, peas)
- Grinding Buffer (GB): 50 mM HEPES-KOH (pH 7.5), 330 mM sorbitol, 5 mM MgCl2, 10 mM NaF, 0.1% (w/v) bovine serum albumin (BSA), 5 mM ascorbic acid (add fresh). Keep all solutions at 4°C.
- Wash Buffer (WB): 50 mM HEPES-KOH (pH 7.5), 5 mM MqCl2, 10 mM NaF. Keep at 4°C.
- Storage Buffer (SB): 50 mM HEPES-KOH (pH 7.5), 10 mM MgCl2, 100 mM sorbitol, 10 mM
 NaF. Keep at 4°C.



- Blender or mortar and pestle
- Miracloth or several layers of cheesecloth
- Refrigerated centrifuge and centrifuge tubes
- Homogenizer (optional)
- · Liquid nitrogen

Procedure:

- Harvest fresh, healthy leaves and place them on ice to minimize degradation.
- In a cold room or on ice, homogenize the leaves in ice-cold Grinding Buffer (approximately 4 mL of buffer per gram of leaf tissue) using a blender on low speed for 10-15 seconds.
- Filter the homogenate through four layers of cheesecloth or two layers of Miracloth into a pre-chilled beaker.
- Transfer the filtrate to centrifuge tubes and centrifuge at 5,000 x g for 5 minutes at 4°C.
- Discard the supernatant and gently resuspend the pellet in a small volume of ice-cold Wash Buffer. A soft paintbrush or a homogenizer can be used to facilitate resuspension.
- Centrifuge the resuspended pellet at 5,000 x g for 5 minutes at 4°C.
- Carefully discard the supernatant and resuspend the final thylakoid pellet in a minimal volume of Storage Buffer (e.g., 0.5-1.0 mL).
- Determine the chlorophyll concentration of the thylakoid suspension (see Protocol 2).
- Adjust the chlorophyll concentration to 1 mg/mL with Storage Buffer.
- For immediate use, store the thylakoids on ice in the dark. For long-term storage, snap-freeze aliquots in liquid nitrogen and store at -80°C.

Protocol 2: Chlorophyll Concentration Determination



Materials:

- Thylakoid suspension
- 80% (v/v) acetone
- Spectrophotometer

Procedure:

- Add 10 μ L of the thylakoid suspension to 990 μ L of 80% acetone.
- Vortex to mix thoroughly and centrifuge at 12,000 x g for 5 minutes to pellet the precipitated proteins.
- Measure the absorbance of the supernatant at 646.6 nm, 663.6 nm, and 750 nm. The absorbance at 750 nm is used to correct for light scattering.
- Calculate the chlorophyll concentration using the following equations (for Arnon, 1949):
 - Chlorophyll a (mg/L) = 12.21 * (A663.6 A750) 2.81 * (A646.6 A750)
 - Chlorophyll b (mg/L) = 20.13 * (A646.6 A750) 5.03 * (A663.6 A750)
 - Total Chlorophyll (mg/L) = Chlorophyll a + Chlorophyll b

Protocol 3: Thermoluminescence Measurement

This protocol outlines the general procedure for measuring thermoluminescence from isolated thylakoids. Specific instrument settings may vary depending on the available equipment.

Materials:

- Thylakoid suspension (1 mg/mL chlorophyll)
- Thermoluminescence instrument
- PSII inhibitors (e.g., 10 μM DCMU in ethanol)



Procedure:

- Dark Adaptation: Incubate the thylakoid sample in complete darkness for at least 10 minutes at room temperature to ensure all reaction centers are in the open state (S1).
- Sample Loading: Place a small aliquot of the thylakoid suspension (e.g., 20-50 μ L) onto the sample holder of the thermoluminescence instrument.
- Inhibitor Treatment (Optional): To study the effect of herbicides, incubate the thylakoid suspension with the desired concentration of the inhibitor (e.g., 10 μM DCMU) for 5 minutes in the dark before loading.
- Cooling: Rapidly cool the sample to the desired starting temperature, typically -40°C or lower, in complete darkness.
- Excitation: Illuminate the sample with a saturating single-turnover flash or a series of flashes at the low temperature to induce charge separation.
- Heating and Detection: Heat the sample at a constant linear rate (e.g., 0.5°C/s) up to a final temperature of around 70°C. During heating, the emitted light is detected by a photomultiplier tube, and the thermoluminescence intensity is recorded as a function of temperature, generating the glow curve.
- Data Analysis: Analyze the resulting glow curve to determine the peak temperatures (TM)
 and integrated intensities of the different TL bands. Deconvolution analysis can be used to
 separate overlapping bands.[11][12][13][14]

Data Presentation

The quantitative data obtained from thermoluminescence experiments can be summarized in tables to facilitate comparison between different treatments or samples.

Table 1: Typical Peak Temperatures (TM) of Thermoluminescence Bands in Control and DCMU-Treated Thylakoids.



TL Band	Charge Recombination Pair	Typical TM (°C) - Control	Typical TM (°C) - with DCMU
Q	S2QA-	Not prominent	5 - 15
В	S2/3QB-	25 - 35	Abolished
С	Tyr-D+QA-	~55	~55

Note: Peak temperatures can vary depending on the plant species, experimental conditions, and heating rate.

Table 2: Effect of Different Herbicides on the Peak Temperature of the Q-Band.

Herbicide	Chemical Class	Concentration	Q-Band TM (°C)
Control (DCMU)	Urea	10 μΜ	~10
Atrazine	Triazine	10 μΜ	~8
Ioxynil	Phenolic	10 μΜ	~-5

This table illustrates how different herbicides that block electron transport at the QB-site can induce shifts in the Q-band peak temperature, reflecting changes in the redox potential of QA/QA-.[3]

Visualizations PSII Charge Separation and Recombination Pathway



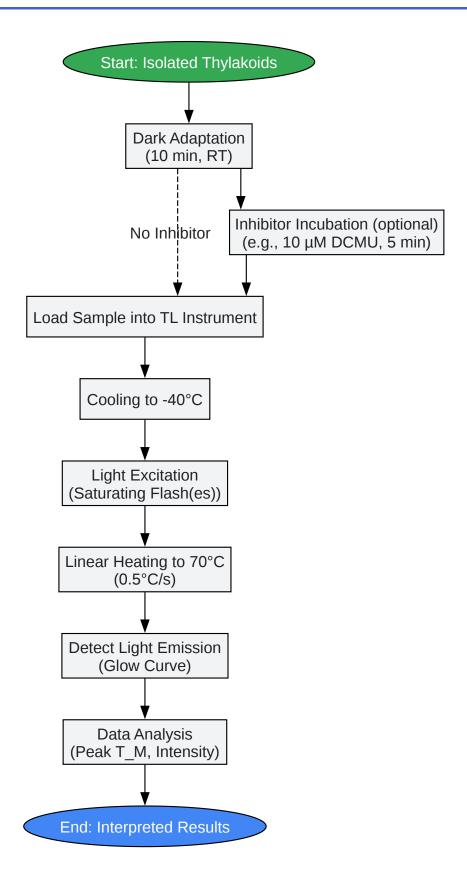


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Caption: PSII charge separation and recombination pathways.

Experimental Workflow for Thermoluminescence Measurement



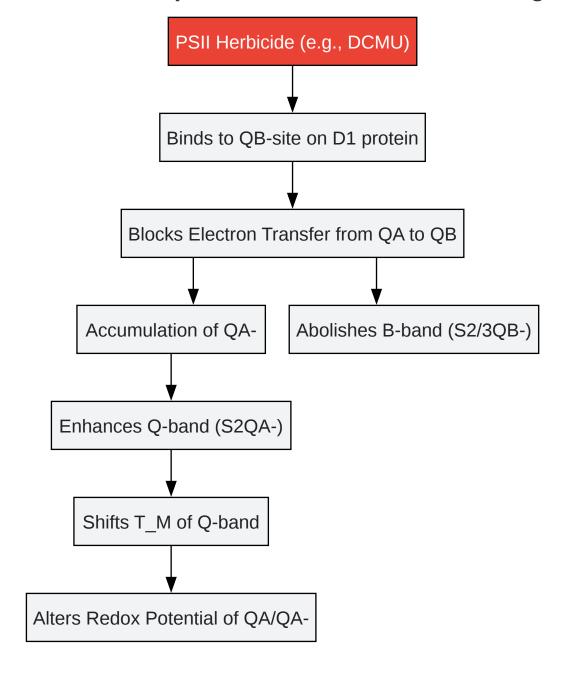


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Caption: Experimental workflow for thermoluminescence measurement.



Logical Relationship of Herbicide Action on TL Signal



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Caption: Logical relationship of herbicide action on the TL signal.

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- To cite this document: BenchChem. [Application Notes and Protocols: Studying Photosystem II Charge Separation with Thermoluminescence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7880900#using-thermoluminescence-to-study-psii-charge-separation]

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